2-Butyl-1-benzofuran-3-carbaldehyde
Overview
Description
2-Butyl-1-benzofuran-3-carbaldehyde is a chemical compound that has been the subject of various studies due to its interesting chemical structure and properties. This compound is a part of the benzofuran family, which is known for its diverse applications in organic synthesis, pharmaceuticals, and materials science.
Synthesis Analysis
The synthesis of benzofuran derivatives, including 2-Butyl-1-benzofuran-3-carbaldehyde, typically involves starting from benzo[b]furan-3(2H)-one or benzo[b]furan-2-carbaldehyde. Electrophilic substitution reactions, such as bromination, formylation, acetylation, or nitration, play a crucial role in the synthesis process. Metallation with butyllithium is another key step, indicating the versatility of benzofuran derivatives in organic synthesis (Vachal, Pihera, & Svoboda, 1997).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including 2-Butyl-1-benzofuran-3-carbaldehyde, is characterized by spectroscopic methods. The 1H and 13C NMR signals provide detailed insights into the molecular structure, showcasing the compound's unique chemical environment. Structural elucidation is further supported by X-ray crystallography, offering a three-dimensional perspective on the molecular arrangement and interactions (Chen, 2016).
Chemical Reactions and Properties
Benzofuran derivatives undergo a variety of chemical reactions, demonstrating their chemical reactivity and functional group compatibility. For instance, the palladium-catalyzed double isocyanide insertion reaction enables the synthesis of 2,3-difunctionalized benzofuran derivatives, highlighting the compound's potential as a precursor for further chemical transformations (Hu et al., 2018).
Scientific Research Applications
Synthesis of Novel Heterocycles
2-Butyl-1-benzofuran-3-carbaldehyde and its derivatives have been extensively used as precursors for the synthesis of a wide range of novel heterocycles. Researchers have employed this compound to create diverse heterocyclic structures through facile reactions with various hydrazides and other compounds. These synthesized heterocycles are confirmed by spectroscopic methods and sometimes crystal structures, indicating their potential for further chemical analysis and application in different fields (Baashen, Abdel-Wahab, & El‐Hiti, 2017).
Antitumor Activity and Molecular Docking Studies
Significant antitumor activities have been observed in novel benzofuran-2-yl pyrazole pyrimidine derivatives synthesized from 2-Butyl-1-benzofuran-3-carbaldehyde. These compounds, through various cyclocondensation reactions, have shown promising results in molecular docking studies as thymidylate synthase inhibitors. Some of these compounds exhibited cytotoxic activities against specific human carcinoma cell lines, suggesting their potential as therapeutic agents (El-Zahar et al., 2011).
Synthesis of Highly Functionalized Benzofurans
A unique and connective transformation approach has been developed to prepare highly functionalized benzofurans from o-hydroxyphenones and dichloroethylene. This method involves base-catalyzed condensation followed by a facile rearrangement under mild acidic conditions, leading to benzofuran carbaldehydes. Such methodologies open new avenues for synthesizing biologically active benzofuran compounds with potential pharmaceutical applications (Schevenels & Markó, 2012).
Coordination Reactions and Thermal Stability
In coordination chemistry, 2-Butyl-1-benzofuran-3-carbaldehyde has been used to synthesize complex structures with metals, demonstrating the compound's versatility in forming stable and potentially bioactive complexes. These complexes have been analyzed for their thermal properties, indicating high thermal stability, which is crucial for potential applications in materials science (Mojumdar, Šimon, & Krutošíková, 2009).
Synthesis of Fused Ring Heterocycles
The compound has also been a key intermediate in the synthesis of tricyclic heterocycles via intramolecular 1,3-dipolar cycloaddition reactions. This method has been useful for constructing biologically active fused heterocycles, further emphasizing the compound's utility in the development of new pharmaceutical agents (Gaonkar & Rai, 2010).
properties
IUPAC Name |
2-butyl-1-benzofuran-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-2-3-7-13-11(9-14)10-6-4-5-8-12(10)15-13/h4-6,8-9H,2-3,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQDWMWCWBOZLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=CC=CC=C2O1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-1-benzofuran-3-carbaldehyde |
Synthesis routes and methods
Procedure details
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